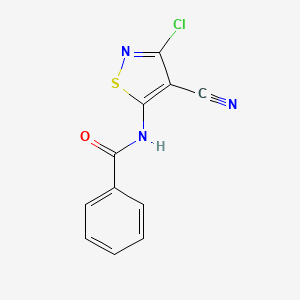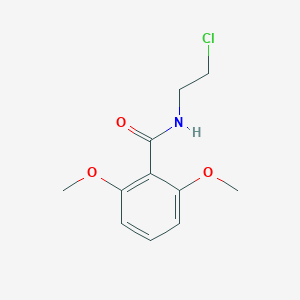
gamma-Glutamyl-beta-cyanoalanine
Descripción general
Descripción
Métodos De Preparación
Gamma-Glutamyl-beta-cyanoalanine can be synthesized through the coupling of 3-cyano-L-alanine and L-glutamine. The synthesis involves the preparation of the cyanoalanine and glutamyl units, followed by their coupling to form the desired dipeptide . The reaction conditions typically involve the use of appropriate protecting groups and coupling reagents to ensure the selective formation of the peptide bond.
Análisis De Reacciones Químicas
Gamma-Glutamyl-beta-cyanoalanine undergoes various chemical reactions, including cyclization and hydrolysis. When heated in water at 100°C for 3 hours, it cyclizes extensively to form pyroglutamic acid and beta-cyanoalanine . This reaction highlights the compound’s susceptibility to cyclization under thermal conditions. Additionally, this compound can participate in hydrolysis reactions, breaking down into its constituent amino acids under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Gamma-Glutamyl-beta-cyanoalanine has several scientific research applications. In chemistry, it is used as a model compound to study peptide bond formation and hydrolysis. In biology, it plays a role in cyanide detoxification in plants, where it is synthesized by beta-cyanoalanine synthase . This enzyme catalyzes the formation of beta-cyanoalanine from cysteine and cyanide, which is then converted to this compound. In medicine, the compound’s neurotoxic properties have been studied in relation to its presence in certain legumes . Industrially, it is used in the production of amino acid derivatives and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of gamma-Glutamyl-beta-cyanoalanine involves its role in cyanide detoxification. In plants, beta-cyanoalanine synthase catalyzes the formation of beta-cyanoalanine from cysteine and cyanide. This reaction helps to detoxify cyanide by converting it into a less toxic compound. This compound is then formed from beta-cyanoalanine and L-glutamine through a peptide bond formation . The molecular targets and pathways involved in this process include the enzymes beta-cyanoalanine synthase and gamma-glutamyltranspeptidase, which facilitate the conversion and detoxification of cyanide.
Comparación Con Compuestos Similares
Gamma-Glutamyl-beta-cyanoalanine can be compared with other similar compounds such as beta-cyanoalanine and L-glutamine. Beta-cyanoalanine is a precursor in the synthesis of this compound and shares similar chemical properties . L-glutamine, on the other hand, is an amino acid that forms the peptide bond with beta-cyanoalanine to produce this compound . The uniqueness of this compound lies in its dual role as a dipeptide and its involvement in cyanide detoxification in plants.
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-cyanoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-4-3-6(9(16)17)12-7(13)2-1-5(11)8(14)15/h5-6H,1-3,11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAADUAOVLZBJM-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CC#N)C(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CC#N)C(=O)O)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936331 | |
| Record name | 5-[(1-Carboxy-2-cyanoethyl)imino]-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16051-95-9 | |
| Record name | γ-Glutamyl-β-cyanoalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16051-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-N-L-gamma-glutamyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(1-Carboxy-2-cyanoethyl)imino]-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYANO-N-L-GAMMA-GLUTAMYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH78BZU8NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)



